3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is an organic compound with a borate group and a sulfonamide group. It can be synthesized through nucleophilic and amidation reactions. The compound’s structure has been characterized using various techniques, including 1H and 13C NMR , IR , MS , and single crystal X-ray diffraction .
Preparation Methods
The synthetic route for this compound involves nucleophilic substitution and amidation reactions. Here are the key steps:
Nucleophilic Substitution: A borate precursor reacts with a suitable nucleophile (e.g., an amine) to form the desired compound.
Amidation: The nucleophilic substitution product is then treated with an appropriate amine (such as aniline) to introduce the sulfonamide group.
Industrial Production Methods: : While specific industrial methods may vary, the principles remain the same. Large-scale production likely involves efficient and scalable synthetic routes to achieve high yields.
Chemical Reactions Analysis
Reactivity: The compound’s borate group makes it susceptible to various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As an organoboron compound, it plays a crucial role in organic synthesis due to its stability and reactivity.
Biology and Medicine: Boronic acid derivatives are used as enzyme inhibitors, ligands, and fluorescent probes. They have applications in drug design and delivery systems.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Similar Compounds: Other boronic acid derivatives share similarities but may have distinct properties. For instance
Properties
Molecular Formula |
C14H20BNO4 |
---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8H,1-5H3,(H2,16,17) |
InChI Key |
QJNNOWIEPKNWKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)N |
Origin of Product |
United States |
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